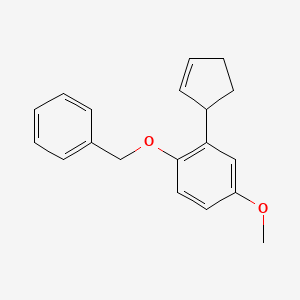![molecular formula C20H21N3O2 B14597793 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- CAS No. 59849-98-8](/img/structure/B14597793.png)
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- is a complex organic compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. Its structure consists of a spirocyclic core with a triaza ring and a benzoyl-phenyl group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol .
Scientific Research Applications
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- involves its interaction with specific molecular targets. For instance, it may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 4-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one
Uniqueness
1,2,4-Triazaspiro[4.5]decan-3-one, 4-benzoyl-2-phenyl- stands out due to its specific spirocyclic structure and the presence of both benzoyl and phenyl groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
59849-98-8 |
|---|---|
Molecular Formula |
C20H21N3O2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-benzoyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C20H21N3O2/c24-18(16-10-4-1-5-11-16)22-19(25)23(17-12-6-2-7-13-17)21-20(22)14-8-3-9-15-20/h1-2,4-7,10-13,21H,3,8-9,14-15H2 |
InChI Key |
RWAFKLLRYAKEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NN(C(=O)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
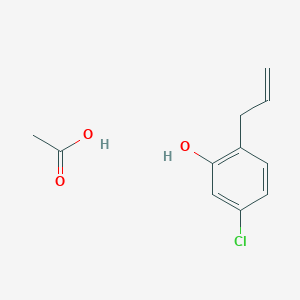

![7-[Acetyl(decan-2-yl)amino]heptanoic acid](/img/structure/B14597732.png)
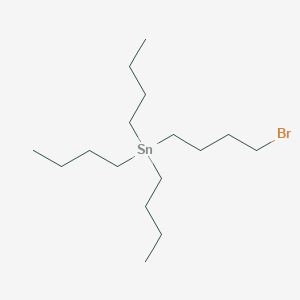
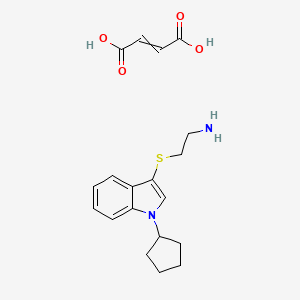
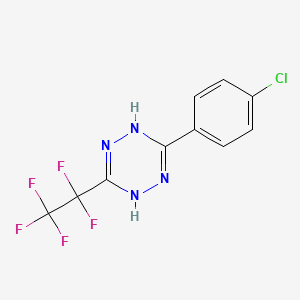
![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)
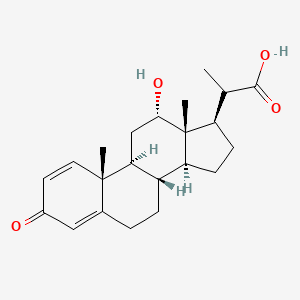
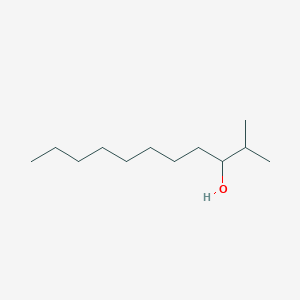
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)
